N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the difluoro substituents. The nitrobenzamide moiety is then attached through a series of coupling reactions. Common reagents used in these steps include halogenated intermediates, amines, and nitro compounds, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas with palladium on carbon for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the difluoro positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for various diseases, pending further research.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZAMIDE HYDROCHLORIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-aminobenzamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-hydroxybenzamide
Uniqueness
The uniqueness of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-NITROBENZAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoro and nitro groups, along with the benzothiazole core, may result in unique reactivity and interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3S.ClH/c1-23(2)7-4-8-24(18(26)12-5-3-6-14(9-12)25(27)28)19-22-17-15(21)10-13(20)11-16(17)29-19;/h3,5-6,9-11H,4,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJQDUUFPLMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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